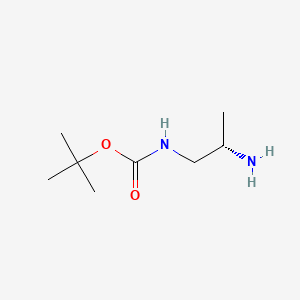
Galili pentasaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galili pentasaccharide is a type of carbohydrate that has been studied for its potential applications in various fields . It has been shown to be a precursor of representative haptens of Shigella flexneri serotypes 3a, 4a, and 4b . It’s also been used in the treatment of deep vein thrombosis .
Synthesis Analysis
The total chemical synthesis of the pentasaccharide repeating unit of the O-polysaccharide from E. coli O132 has been accomplished in the form of its 2-aminoethyl glycoside . The synthesis involves a [3 + 2] strategy where the required monosaccharide building blocks are prepared from commercially available sugars through rational protecting group manipulation .Molecular Structure Analysis
The structure of pentasaccharide P2 was characterized and shown to be characteristic of the S. flexneri 3a prevalent serotype . The presence of a this compound (Galα3Galβ4GlcNAcβ3Galβ4Glc) has also been reported .Chemical Reactions Analysis
The NIS-mediated activation of thioglycosides was used extensively for the glycosylation reactions throughout the synthesis process . The glucosylation was shown to be controlled by the mutations introduced in the active site, driving the glucosylation toward one extremity or the other of the tetrasaccharide acceptor .Physical and Chemical Properties Analysis
Carbohydrates, including pentasaccharides, have high density of functional groups (e.g., hydroxyl), diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body .Aplicaciones Científicas De Investigación
Isolation and Characterization : A study conducted by Kobata and Ginsburg (1969) isolated and characterized a new pentasaccharide, lacto-N-fucopentaose III, from human milk, highlighting its structural composition and potential biological significance (Kobata & Ginsburg, 1969).
Solution Structure and Interaction with Cations : Henry et al. (1999) investigated the structure and conformation of a synthetic Lewis(X) pentasaccharide derivative of the Galili family using NMR spectroscopy. They also explored its binding constants with calcium, revealing insights into its interaction with cations (Henry et al., 1999).
Blood-Group Activity : D'Arcy et al. (1989) determined the structure of an acidic fucose-containing pentasaccharide released from bovine submaxillary-gland mucin, providing insights into its role in blood-group activities (D'Arcy et al., 1989).
Metabolic Engineering for Synthesis : Gébus et al. (2012) described the metabolic engineering of Escherichia coli for the synthesis of α-galactosyl epitopes, including attempts to produce the Galili pentasaccharide. This study highlights the challenges and advancements in synthesizing complex carbohydrate structures (Gébus et al., 2012).
Enzymatic Synthesis for Radiolabeled Pentasaccharides : Renkonen et al. (1992) focused on the enzymatic synthesis of radiolabeled pentasaccharides, which are valuable for studying larger oligo(N-acetyllactosaminoglycans). Their methods provide insights into synthesizing and purifying these complex carbohydrates (Renkonen et al., 1992).
Structural Analysis of Lipopolysaccharides : Dmitriev et al. (1976) analyzed the cell-wall lipopolysaccharide of Escherichia coli 0124, identifying a pentasaccharide repeating unit in its structure. This research contributes to understanding the molecular composition of bacterial polysaccharides (Dmitriev et al., 1976).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO26/c1-8(40)33-15-20(47)26(57-32-24(51)28(19(46)13(6-38)54-32)59-30-22(49)21(48)17(44)11(4-36)52-30)14(7-39)55-29(15)58-27-18(45)12(5-37)53-31(23(27)50)56-25(10(42)3-35)16(43)9(41)2-34/h2,9-32,35-39,41-51H,3-7H2,1H3,(H,33,40)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21-,22+,23+,24+,25+,26+,27-,28-,29-,30+,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQRTAMYWQHCTJ-UJNJMCBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
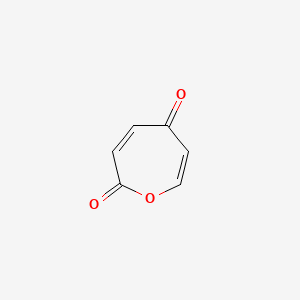
![2(1H)-Isoquinolinecarboxylic acid, 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-[(ethoxycarbonyl)oxy]](/img/no-structure.png)
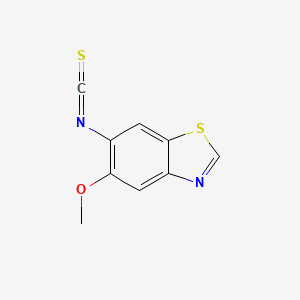
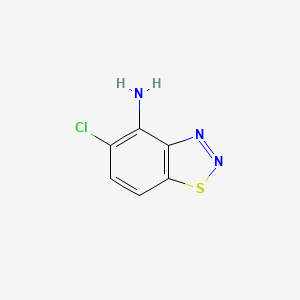

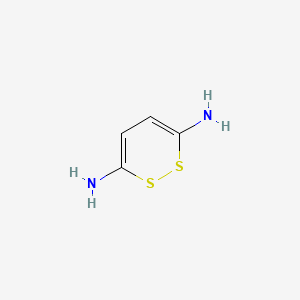

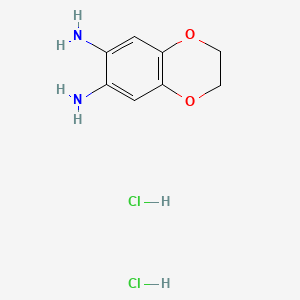
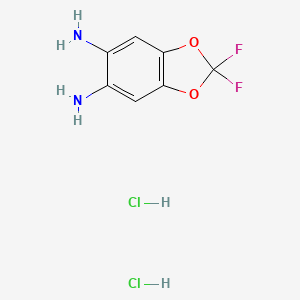
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)
